5-chloro-N-(2-chloro-5-nitrophenyl)-2-methoxybenzamide
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Overview
Description
5-chloro-N-(2-chloro-5-nitrophenyl)-2-methoxybenzamide is a chemical compound known for its diverse applications in scientific research and industry This compound is characterized by its unique structure, which includes chloro, nitro, and methoxy functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-chloro-5-nitrophenyl)-2-methoxybenzamide typically involves the reaction of 5-chloro-2-methoxybenzoic acid with 2-chloro-5-nitroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2-chloro-5-nitrophenyl)-2-methoxybenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro groups in the compound can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, and alkoxides are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous or alcoholic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzamides with various functional groups.
Reduction: Formation of 5-chloro-N-(2-chloro-5-aminophenyl)-2-methoxybenzamide.
Oxidation: Formation of 5-chloro-N-(2-chloro-5-nitrophenyl)-2-hydroxybenzamide.
Scientific Research Applications
5-chloro-N-(2-chloro-5-nitrophenyl)-2-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-chloro-5-nitrophenyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the chloro and methoxy groups contribute to its binding affinity and specificity towards certain enzymes or receptors, modulating their activity and resulting in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: Known for its use as an anticestodal drug (Niclosamide).
2-chloro-5-nitrophenyl isothiocyanate:
Uniqueness
5-chloro-N-(2-chloro-5-nitrophenyl)-2-methoxybenzamide is unique due to the presence of the methoxy group, which imparts different chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for diverse applications.
Properties
IUPAC Name |
5-chloro-N-(2-chloro-5-nitrophenyl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O4/c1-22-13-5-2-8(15)6-10(13)14(19)17-12-7-9(18(20)21)3-4-11(12)16/h2-7H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOFUKXAFWEZDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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